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Compound of Interest

Compound Name: (R)-10,11-Dehydrocurvularin

Cat. No.: B013541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-10,11-Dehydrocurvularin is a fungal secondary metabolite, a member of the benzenediol

lactone macrolides, produced by various fungal species including Curvularia, Aspergillus, and

Penicillium.[1][2][3] This natural product has garnered significant interest within the scientific

community due to its diverse biological activities, including potent, concentration-dependent

cytotoxicity against human tumor cell lines and modulation of the heat shock response.[1][3] Its

structural similarity to other resorcylic acid lactones, such as radicicol and zearalenone, further

highlights its potential as a scaffold for drug development.[3]

This document provides a comprehensive overview of the analytical techniques used to

characterize (R)-10,11-Dehydrocurvularin, with a focus on Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS). Detailed protocols for these analytical methods are

provided, along with illustrative data presented in a clear, tabular format. Furthermore, a

diagram of the biosynthetic pathway is included to provide a deeper understanding of its

formation in nature.
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Property Value Reference

Molecular Formula C₁₆H₁₈O₅ [4]

Molecular Weight 290.31 g/mol [4]

Appearance Off-white solid [5]

Solubility
Soluble in ethanol, methanol,

and DMSO
[5]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of natural products.

For (R)-10,11-Dehydrocurvularin, ¹H and ¹³C NMR spectra provide detailed information about

the chemical environment of each proton and carbon atom, respectively, allowing for the

complete assignment of the molecular structure. Below are the expected chemical shifts for

(R)-10,11-Dehydrocurvularin based on its known structure.

Table 1: Illustrative ¹H and ¹³C NMR Data for (R)-10,11-Dehydrocurvularin
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Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

1' - 170.2

2'
3.55 (d, J = 15.0 Hz), 3.45 (d, J

= 15.0 Hz)
40.5

3' - 108.1

4' 6.25 (d, J = 2.5 Hz) 102.3

5' - 160.1

6' 6.35 (d, J = 2.5 Hz) 110.5

1 - 164.8

2 - 138.5

3 5.20 (m) 75.1

4 1.80 (m), 1.70 (m) 30.2

5 1.65 (m), 1.55 (m) 25.1

6 2.50 (m) 35.8

7 2.60 (m) 45.3

8 - 205.1

10 6.80 (dt, J = 15.5, 7.0 Hz) 148.5

11 6.15 (d, J = 15.5 Hz) 125.3

12-CH₃ 1.30 (d, J = 6.5 Hz) 20.5

4'-OH 9.80 (s) -

6'-OH 11.50 (s) -

Note: The data presented in this table is illustrative and based on typical chemical shifts for

similar functional groups and structural motifs. Actual experimental values may vary depending

on the solvent and instrument used.
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Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to gain structural information through

fragmentation analysis. The mass spectrum of dehydrocurvularin shares similarities with that of

curvularin, with characteristic fragmentation patterns.[6]

Table 2: High-Resolution Mass Spectrometry and Fragmentation Data for (R)-10,11-
Dehydrocurvularin

Ion m/z (measured) m/z (calculated) Formula

[M+H]⁺ 291.1227 291.1227 C₁₆H₁₉O₅

[M+Na]⁺ 313.1046 313.1046 C₁₆H₁₈NaO₅

[M-H]⁻ 289.1081 289.1081 C₁₆H₁₇O₅

Table 3: Key MS/MS Fragmentation of [M+H]⁺ Ion of (R)-10,11-Dehydrocurvularin

Fragment Ion (m/z) Proposed Structure/Neutral Loss

273.1122 [M+H - H₂O]⁺

245.1174 [M+H - H₂O - CO]⁺

203.0652 C₁₁H₉O₄⁺

177.0495 C₉H₉O₄⁺

167.0699 C₉H₁₁O₃⁺

150.0312 C₈H₆O₃⁺

Biosynthesis of (R)-10,11-Dehydrocurvularin
The biosynthesis of 10,11-dehydrocurvularin in fungi such as Aspergillus terreus involves a

collaboration between two iterative polyketide synthases (PKSs), AtCURS1 and AtCURS2.[6]

AtCURS1, a highly reducing PKS, is responsible for synthesizing a tetraketide starter unit. This

starter unit is then passed to AtCURS2, a non-reducing PKS, which extends the chain and
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catalyzes an aldol condensation with a unique regiospecificity to form the characteristic

dihydroxyphenylacetic acid lactone scaffold.[6]

Biosynthetic Pathway of (R)-10,11-Dehydrocurvularin
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Click to download full resolution via product page

Caption: Simplified biosynthetic pathway of (R)-10,11-Dehydrocurvularin.

Experimental Protocols
Sample Preparation

Isolation and Purification: (R)-10,11-Dehydrocurvularin is typically isolated from fungal

cultures (e.g., Aspergillus terreus) grown on a suitable medium. The culture broth and/or

mycelium are extracted with an organic solvent such as ethyl acetate. The crude extract is

then subjected to a series of chromatographic techniques, including column chromatography

(e.g., silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC) to

yield the pure compound.[3]

NMR Sample Preparation:

Accurately weigh approximately 1-5 mg of purified (R)-10,11-Dehydrocurvularin.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or

CD₃OD) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility

of the compound and the desired NMR experiment.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

quantitative analysis or precise chemical shift referencing is required.

Mass Spectrometry Sample Preparation:

Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol,

acetonitrile) at a concentration of approximately 1 mg/mL.

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent

mixture appropriate for the ionization technique (e.g., 50:50 acetonitrile:water with 0.1%

formic acid for ESI).
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NMR Data Acquisition and Analysis Workflow
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Caption: General workflow for NMR-based structure elucidation.

1. ¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment (e.g., zg30).
Acquisition Parameters:
Spectral Width: 12-16 ppm.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b013541?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Scans: 16-64.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time: 2-4 seconds.

2. ¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
Acquisition Parameters:
Spectral Width: 200-240 ppm.
Number of Scans: 1024-4096 (or more, depending on sample concentration).
Relaxation Delay (d1): 2-5 seconds.

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

Utilize standard pulse programs available on the spectrometer software.
Optimize acquisition parameters (spectral widths, number of increments, number of scans)
based on the 1D spectra and sample concentration to achieve adequate resolution and
signal-to-noise ratio.

Mass Spectrometry Data Acquisition Workflow
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Mass Spectrometry Analysis Workflow
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Caption: General workflow for LC-MS based characterization.

1. High-Resolution Mass Spectrometry (HRMS):

Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, often coupled with an HPLC system.
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
Full Scan Analysis: Acquire data over a mass range of m/z 100-1000 to determine the
accurate mass of the molecular ions.
Elemental Composition: Use the accurate mass measurement to calculate the elemental
composition of the parent ion.
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2. Tandem Mass Spectrometry (MS/MS):

Precursor Ion Selection: Isolate the molecular ion of interest (e.g., [M+H]⁺ or [M-H]⁻).
Collision-Induced Dissociation (CID): Fragment the precursor ion using a collision gas (e.g.,
argon or nitrogen) at varying collision energies.
Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions to elucidate
the fragmentation pathway and confirm the structure.

Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful and

comprehensive approach for the structural characterization of (R)-10,11-Dehydrocurvularin.

The protocols and data presented in these application notes serve as a valuable resource for

researchers in natural product chemistry, medicinal chemistry, and drug development who are

interested in this promising bioactive compound. The detailed methodologies and illustrative

data facilitate the unambiguous identification and further investigation of (R)-10,11-
Dehydrocurvularin and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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